molecular formula C6H9N5 B13639828 4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B13639828
M. Wt: 151.17 g/mol
InChI Key: MGRFHDHWMYSOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3-amino-1,2,4-triazole with a suitable butanenitrile derivative. One common method involves the nucleophilic substitution reaction where the amino group of the triazole attacks the nitrile carbon of the butanenitrile derivative under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Amino-1h-1,2,4-triazol-1-yl)butanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazol-1-yl)butanenitrile

InChI

InChI=1S/C6H9N5/c7-3-1-2-4-11-5-9-6(8)10-11/h5H,1-2,4H2,(H2,8,10)

InChI Key

MGRFHDHWMYSOBQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NN1CCCC#N)N

Origin of Product

United States

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